molecular formula C6H7IN2 B13029119 (4-Iodopyridin-2-yl)methanamine

(4-Iodopyridin-2-yl)methanamine

Cat. No.: B13029119
M. Wt: 234.04 g/mol
InChI Key: MTSHBUJTYAARMQ-UHFFFAOYSA-N
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Description

(4-Iodopyridin-2-yl)methanamine is a pyridine derivative characterized by an iodine substituent at the 4-position of the pyridine ring and a methanamine (-CH2NH2) group at the 2-position. The iodine atom introduces unique electronic and steric properties, making the compound valuable for applications such as halogen bonding in molecular recognition or as a precursor in cross-coupling reactions .

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

(4-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H7IN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2

InChI Key

MTSHBUJTYAARMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1I)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodopyridin-2-yl)methanamine typically involves the iodination of 2-pyridinemethanamine. One common method is the direct iodination of 2-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-Iodopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield pyridinecarboxylic acids .

Scientific Research Applications

(4-Iodopyridin-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodopyridin-2-yl)methanamine depends on its specific application. In biological systems, it can act as a ligand that binds to metal ions or enzymes, altering their activity. The molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following table summarizes key structural analogs of (4-Iodopyridin-2-yl)methanamine, highlighting variations in substituents and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound C6H7IN2 234.04 Iodine (4-position) Halogen bonding, radiopharmaceuticals
(4-Chloropyridin-2-yl)methanamine C6H7ClN2 142.59 Chlorine (4-position) Smaller halogen, higher reactivity
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine C12H18N2O2 222.28 Methoxy, oxane ring Enhanced solubility, CNS-targeting
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine C12H11FN2O 230.23 Fluorophenoxy (4-position) Increased lipophilicity, kinase inhibition
(4-Methoxy-3-methylpyridin-2-yl)methanamine C8H12N2O 152.19 Methoxy, methyl (3-position) Electron-donating effects, agrochemicals
Key Observations:
  • Aromatic Extensions: Compounds like [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine () introduce bulky aryl groups, increasing lipophilicity and favoring interactions with hydrophobic enzyme pockets .

Physicochemical Properties

  • Stability : Iodine’s lower electronegativity compared to chlorine may reduce susceptibility to nucleophilic substitution, enhancing stability in biological environments .

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